molecular formula C12H14N2O2S B1426595 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1351620-60-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1426595
M. Wt: 250.32 g/mol
InChI Key: STLSHCMEBHNWBR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material sciences .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles are known to undergo a variety of chemical reactions.


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined through various experimental techniques .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry. The unique methine center in the thiazole ring contributes to benzothiazole being an essential heterocyclic compound. These derivatives exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer activities among others, underscoring their potential in drug development. Their less toxic effects and enhanced activities with various substitutions have established the benzothiazole scaffold as a critical moiety in medicinal research (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Trends

Benzothiazole's therapeutic potential spans multiple areas, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Its structural simplicity and potential as antitumor agents, particularly the 2-arylbenzothiazoles, have been explored in drug development. The scaffold's versatility in binding to biomolecules has attracted medicinal chemists towards developing therapies for various ailments, particularly cancer (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Amyloid Imaging in Alzheimer's Disease

In the context of Alzheimer's disease, benzothiazole derivatives have been studied as amyloid imaging ligands, contributing to understanding the pathophysiological mechanisms and enabling early detection of the disease. Specifically, radioligands containing the benzothiazole moiety have demonstrated significant differences in retention between patients and controls, providing valuable insights into amyloid deposits in the brain (Nordberg, 2007).

Environmental and Health Effects

Beyond medicinal applications, benzothiazole and its derivatives have been explored for their environmental and health effects. For instance, the herbicide glyphosate's breakdown product, aminomethylphosphonic acid (AMPA), shares structural similarities with benzothiazole derivatives, highlighting the need for interdisciplinary research on the health impacts of such compounds in the environment (Van Bruggen et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-4-5-8(2)11-10(7)13-12(17-11)14(3)6-9(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSHCMEBHNWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 3
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
Reactant of Route 4
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

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